Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol
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Overview
Description
Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol is a chemical compound with the molecular formula C12H13F3O3 and a molecular weight of 262.22500 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol structure, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol typically involves the reaction of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol with acetic acid under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenyl group play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol include:
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, phenyl group, and enol structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
821799-34-2 |
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Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4) |
InChI Key |
KMYGDSHWHWYGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=CCO)C(F)(F)F |
Origin of Product |
United States |
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